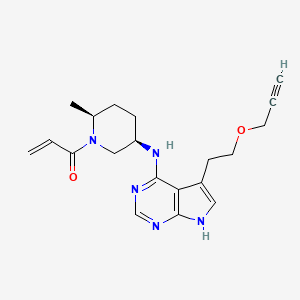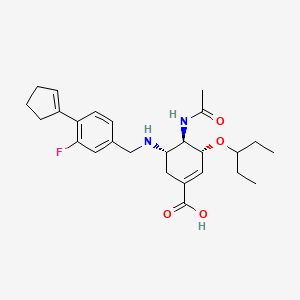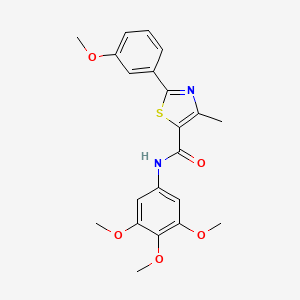
Cox-1/2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-1/2-IN-5 is a dual inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes. It demonstrates significant inhibitory concentrations and exhibits anticancer activity against liver cancer cells . Cyclooxygenase enzymes are pivotal in inflammation and cancer development, making inhibitors like this compound valuable in therapeutic applications .
Preparation Methods
The synthesis of Cox-1/2-IN-5 involves the preparation of 3-methylquinazoline 3-oxide derivatives. These derivatives are evaluated through enzymatic assays for potential inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 activities . . Industrial production methods are not extensively detailed in the literature, but the laboratory synthesis involves standard organic synthesis techniques and conditions.
Chemical Reactions Analysis
Cox-1/2-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halogenation and aryl groups for substitution reactions . The major products formed from these reactions are derivatives of quinazoline 3-oxide, which exhibit varying degrees of inhibitory activity against cyclooxygenase enzymes .
Scientific Research Applications
Cox-1/2-IN-5 has several scientific research applications:
Mechanism of Action
Cox-1/2-IN-5 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain pathways . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and anticancer effects . The molecular targets include the active sites of cyclooxygenase-1 and cyclooxygenase-2, and the pathways involved are those related to inflammation and cancer progression .
Comparison with Similar Compounds
Cox-1/2-IN-5 is compared with other similar compounds, such as celecoxib and quercetin, which are also cyclooxygenase inhibitors . Unlike selective cyclooxygenase-2 inhibitors like celecoxib, this compound inhibits both cyclooxygenase-1 and cyclooxygenase-2, providing a broader range of inhibitory activity . Similar compounds include:
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Quercetin: A natural flavonoid with moderate inhibitory effects on cyclooxygenase enzymes.
Zileuton: An inhibitor of lipoxygenase-5, another enzyme involved in inflammation.
This compound’s dual inhibition of cyclooxygenase-1 and cyclooxygenase-2, along with its anticancer activity, makes it unique among these compounds .
Properties
Molecular Formula |
C21H22N2O5S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N2O5S/c1-12-19(29-21(22-12)13-7-6-8-15(9-13)25-2)20(24)23-14-10-16(26-3)18(28-5)17(11-14)27-4/h6-11H,1-5H3,(H,23,24) |
InChI Key |
VGEXCFKSSMIPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)
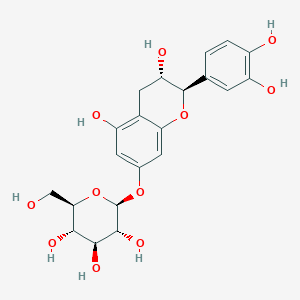
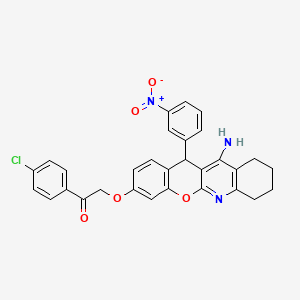

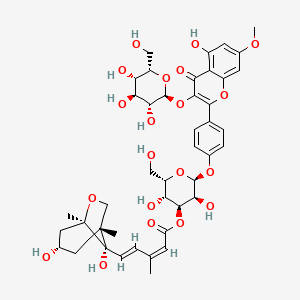
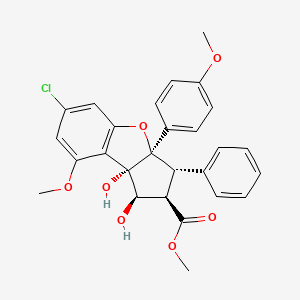


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

